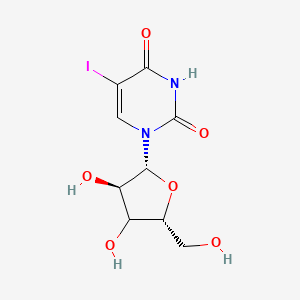

1-beta-D-Arabinofuranosyl-5-iodouracil

Description

Contextualization as a Nucleoside Analog in Biomedical Sciences

1-beta-D-Arabinofuranosyl-5-iodouracil, also known as ara-IU, is a synthetic pyrimidine (B1678525) nucleoside analog that has been a subject of study in biomedical research. Nucleoside analogs are structurally modified versions of natural nucleosides, the fundamental building blocks of DNA and RNA. nih.govwikipedia.org These synthetic compounds are designed to mimic natural nucleosides, allowing them to be recognized by cellular or viral enzymes. nbinno.com However, their structural alterations prevent them from functioning like their natural counterparts.

The primary mechanism of action for most nucleoside analogs involves their intracellular conversion into triphosphate derivatives. wikipedia.org These activated forms then compete with natural nucleoside triphosphates for incorporation into newly synthesizing DNA or RNA strands by polymerases. nbinno.com Once incorporated, their modified structure can lead to the termination of the growing nucleic acid chain or result in a dysfunctional strand, ultimately inhibiting the replication of cells or viruses. nbinno.com Because of this ability to disrupt nucleic acid synthesis, nucleoside analogs are a cornerstone in the development of therapeutic agents, particularly in virology and oncology. researchgate.net 1-beta-D-Arabinofuranosyl-5-iodouracil fits within this class as a molecule with a uracil (B121893) base, an arabinose sugar instead of ribose or deoxyribose, and an iodine atom at the 5th position of the uracil ring.

Historical Trajectory of Nucleoside Analogs in Antiviral and Antineoplastic Research

The history of nucleoside analogs is a critical chapter in modern pharmacology, marked by discoveries that have transformed the treatment of viral diseases and cancers. nih.gov Cytotoxic nucleoside analogs were among the earliest forms of chemotherapy. nih.gov

In the realm of antiviral research, the journey began in the 1960s with the development of Idoxuridine (5-iodo-2'-deoxyuridine), the first nucleoside analog to show clinical efficacy against the Herpes Simplex Virus (HSV). This was followed by Vidarabine (ara-A), an arabinose-containing nucleoside that demonstrated broader antiviral activity. nih.gov A pivotal moment came with the synthesis of Acyclovir in the 1970s, a highly selective drug that is activated specifically by a viral enzyme, leading to greater efficacy and a better safety profile in treating herpes infections. nih.gov The subsequent development of Zidovudine (AZT) in the 1980s revolutionized the treatment of HIV/AIDS, proving that nucleoside analogs could effectively combat retroviruses.

In parallel, antineoplastic research has heavily relied on nucleoside analogs. Cytarabine (ara-C), a compound structurally similar to 1-beta-D-Arabinofuranosyl-5-iodouracil, was synthesized in the 1960s and remains a cornerstone in the treatment of acute myeloid leukemia. wikipedia.orgcuni.cz This family of compounds has since expanded to include a variety of purine (B94841) and pyrimidine derivatives with activity against both solid tumors and hematological malignancies. nih.gov The development of agents like Gemcitabine and Fludarabine further solidified the role of nucleoside analogs in cancer therapy. cuni.cz This historical progression highlights a continuous effort to modify the nucleobase or the sugar moiety to enhance selectivity, increase potency, and overcome mechanisms of drug resistance. nih.gov

Table 1: Key Milestones in the Development of Nucleoside Analogs

| Compound Name | Year of Approval/Key Discovery | Primary Application |

|---|---|---|

| Idoxuridine | 1962 | Antiviral (Herpes Simplex Virus) |

| Cytarabine (ara-C) | 1969 | Antineoplastic (Leukemia) |

| Vidarabine (ara-A) | 1976 | Antiviral (Herpesviruses) |

| Acyclovir | 1981 | Antiviral (Herpesviruses) |

| Zidovudine (AZT) | 1987 | Antiviral (HIV) |

| Gemcitabine | 1996 | Antineoplastic (Solid Tumors) |

Overview of Key Research Domains for 1-beta-D-Arabinofuranosyl-5-iodouracil

Research into 1-beta-D-Arabinofuranosyl-5-iodouracil (ara-IU) has primarily focused on its potential as an antiviral and antineoplastic agent, leveraging its structural design as a nucleoside analog.

Antiviral Research: Studies have investigated ara-IU's activity against DNA viruses. For instance, in a comparative study, 1-beta-D-arabinofuranosyl-5-iodocytosine (ara-IC) and 5-iodo-2'-deoxycytidine (B1674142) (ICDR) were found to be more active than ara-IU against a strain of herpes virus that was resistant to Idoxuridine (IUDR). aacrjournals.org This suggests that the specific combination of the arabinose sugar and the iodinated base influences its activity spectrum. Other research on related 5-substituted arabinofuranosyluracil (B3032727) derivatives has explored their efficacy against viruses like Varicella-Zoster Virus (VZV), a member of the herpesvirus family. nih.gov The modification at the 5-position of the uracil base is a common strategy to modulate antiviral potency and selectivity. nih.gov

Antineoplastic and Cytotoxicity Research: The potential of ara-IU and related compounds as anticancer agents stems from their ability to induce cytotoxicity, presumably by interfering with DNA synthesis in rapidly dividing cells. In one study, the cytotoxicity of the related compound ara-IC was found to be greater than that of ara-IU and other analogs in ML cells grown in culture. aacrjournals.org Research on other 5-substituted uracil nucleosides has also demonstrated cytotoxic effects against various cancer cell lines, such as L1210 mouse leukemia cells. nih.gov These investigations are crucial for understanding the structure-activity relationship and identifying which chemical modifications enhance cytotoxicity towards tumor cells.

Radiopharmaceutical and Mechanistic Studies: The presence of an iodine atom in the structure of 1-beta-D-Arabinofuranosyl-5-iodouracil makes it a candidate for radiolabeling. By using a radioactive isotope of iodine (e.g., Iodine-123, Iodine-124, or Iodine-131), the compound could potentially be used as a probe in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) to visualize viral infections or tumors. This approach has been successfully applied to similar fluorinated analogs like FIAU [1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodouracil], which has been studied for its potential in imaging and its effects on mitochondrial DNA. nih.govjci.org Mechanistic studies on ara-IU itself are less common, but research on analogous compounds provides insight. The primary mechanism is believed to be the inhibition of DNA synthesis, and its inactive metabolite is 1-beta-D-arabinofuranosyluracil (ara-U). nih.gov

Table 2: Summary of Research Findings for 1-beta-D-Arabinofuranosyl-5-iodouracil and Related Analogs

| Research Domain | Compound(s) Studied | Key Findings |

|---|---|---|

| Antiviral Activity | ara-IU, ara-IC, ICDR, IUDR | ara-IC and ICDR showed greater activity than ara-IU against an IUDR-resistant herpes virus strain. aacrjournals.org |

| Cytotoxicity | ara-IU, ara-IC | ara-IC demonstrated higher cytotoxicity than ara-IU in ML cell cultures. aacrjournals.org |

| Mechanistic Studies | 1-beta-D-arabinofuranosylcytosine | The inactive metabolite of the related compound ara-C is 1-beta-D-arabinofuranosyluracil (ara-U). nih.gov |

| Radiopharmaceutical Potential | FIAU (a related iodo-analog) | Successfully radiolabeled and used in imaging studies; shown to be incorporated into DNA. nih.govjci.org |

Properties

Molecular Formula |

C9H11IN2O6 |

|---|---|

Molecular Weight |

370.10 g/mol |

IUPAC Name |

1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5?,6-,8-/m1/s1 |

InChI Key |

RKSLVDIXBGWPIS-CQWREQHLSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H](C([C@H](O2)CO)O)O)I |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I |

Origin of Product |

United States |

Mechanistic Biochemistry and Cellular Interactions of 1 Beta D Arabinofuranosyl 5 Iodouracil

Intracellular Anabolism and Phosphorylation Pathways

For 1-beta-D-Arabinofuranosyl-5-iodouracil to exert its biological effects, it must first be converted into its active triphosphate form. This activation is a stepwise phosphorylation cascade, with the initial step being the most critical for the compound's selective action against specific viral pathogens.

Substrate Recognition and Phosphorylation by Cytosolic Thymidine (B127349) Kinase 1 (TK1)

The primary basis for the selective antiviral activity and low toxicity of 1-beta-D-Arabinofuranosyl-5-iodouracil in uninfected host cells is its characteristic as a poor substrate for human cytosolic thymidine kinase 1 (TK1). TK1 is a key enzyme in the salvage pathway for DNA synthesis, responsible for phosphorylating thymidine to thymidine monophosphate. However, the substrate specificity of human TK1 is relatively narrow. Research indicates that 1-beta-D-Arabinofuranosyl-5-iodouracil is not a significant substrate for mammalian thymidine kinase, which largely prevents its activation in uninfected cells. This lack of phosphorylation by TK1 means that the compound does not accumulate in its active forms and is therefore unable to interfere with the host cell's DNA synthesis, contributing to its favorable therapeutic window. In studies with related 5-substituted deoxyuridine analogs, many were found to be very poor substrates for the cellular TK1. nih.gov

Substrate Recognition and Phosphorylation by Mitochondrial Thymidine Kinase 2 (TK2)

Within the mitochondria, a distinct isoenzyme, thymidine kinase 2 (TK2), is responsible for the phosphorylation of pyrimidine (B1678525) nucleosides as part of the mitochondrial DNA (mtDNA) synthesis salvage pathway. Unlike the cell-cycle-dependent TK1, TK2 is constitutively expressed. TK2 has a different substrate specificity profile compared to TK1. Studies on closely related brominated analogs, such as 5-bromovinyl-2'-deoxyuridine (BvdU), have shown that they are preferentially phosphorylated by mitochondrial TK2 over cytosolic TK1. This suggests that 1-beta-D-Arabinofuranosyl-5-iodouracil may also serve as a substrate for TK2, a characteristic that has been linked to potential mitochondrial toxicity with some nucleoside analogs due to interference with mtDNA replication.

Selective Phosphorylation by Viral Thymidine Kinases (e.g., Herpes Simplex Virus Type 1 Thymidine Kinase)

The central mechanism for the antiviral efficacy of 1-beta-D-Arabinofuranosyl-5-iodouracil lies in its selective and efficient phosphorylation by viral-encoded thymidine kinases, particularly those from the herpesvirus family, such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). medkoo.com These viral enzymes exhibit a much broader substrate specificity than their human counterparts. ebi.ac.uk They recognize 1-beta-D-Arabinofuranosyl-5-iodouracil as a substrate and catalyze the first, rate-limiting phosphorylation step to form 1-beta-D-Arabinofuranosyl-5-iodouracil monophosphate. This selective conversion occurs predominantly within virus-infected cells, leading to a high concentration of the activated drug precisely where it is needed, while sparing uninfected cells. oup.com The ability of viral TK to phosphorylate nucleoside analogs that are poor substrates for human TK1 is a cornerstone of modern antiviral chemotherapy. ebi.ac.uk

Table 1: Comparative Phosphorylation of 1-beta-D-Arabinofuranosyl-5-iodouracil and Related Analogs by Different Thymidine Kinases

| Compound | Enzyme | Km (μM) | Relative Vmax/Km | Source |

|---|---|---|---|---|

| Thymidine (Natural Substrate) | Human TK1 | ~2-5 | High | nih.gov |

| 1-beta-D-Arabinofuranosyl-5-iodouracil | Human TK1 | Not a significant substrate | Very Low | |

| 1-beta-D-Arabinofuranosyl-5-iodouracil | HSV-1 TK | Data not available | High | |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | Human TK1 | >100 | Low | |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | HSV-1 TK | 0.4 | High |

Formation of Triphosphate Metabolites and Subsequent Intermediates

Following the initial phosphorylation by viral thymidine kinase, the resulting monophosphate is further converted to its diphosphate (B83284) and subsequently to its triphosphate form by a series of host cell enzymes. researchgate.net The conversion of the monophosphate to the diphosphate is typically catalyzed by thymidylate kinase (TMPK). The final step, the formation of the active 1-beta-D-Arabinofuranosyl-5-iodouracil triphosphate, is catalyzed by nucleoside diphosphate kinases (NDPKs), which are generally nonspecific. researchgate.net This enzymatic cascade results in the intracellular accumulation of the triphosphate metabolite, the ultimate effector molecule responsible for inhibiting viral replication. researchgate.net

Interaction with Nucleic Acid Synthesis Machinery

The active triphosphate metabolite of 1-beta-D-Arabinofuranosyl-5-iodouracil directly targets the viral DNA synthesis machinery, effectively halting the replication of the viral genome.

Inhibition of Viral DNA Polymerases

1-beta-D-Arabinofuranosyl-5-iodouracil triphosphate acts as a potent and selective inhibitor of viral DNA polymerases. uniq.edu.iq It functions as a competitive inhibitor with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.gov The triphosphate analog binds to the active site of the viral DNA polymerase, preventing the incorporation of the natural nucleotide into the growing DNA chain. nih.gov Some reports suggest that, unlike some other nucleoside analogs, the triphosphate of 1-beta-D-Arabinofuranosyl-5-iodouracil inhibits the polymerase without being significantly incorporated into the viral DNA, thus not acting as an obligate chain terminator. researchgate.netuniq.edu.iq The affinity of the triphosphate metabolite is significantly higher for viral DNA polymerases than for host cell DNA polymerases, which is a second layer of selectivity that contributes to the compound's antiviral specificity. nih.gov

Table 2: Inhibition of Viral DNA Polymerases by Triphosphate Metabolites of Uracil (B121893) Analogs

| Inhibitor | Enzyme | Ki (μM) | Inhibition Type | Source |

|---|---|---|---|---|

| BVDU-TP | VZV DNA Polymerase | 0.55 | Competitive with dTTP | nih.gov |

| BVDU-TP | Cellular DNA Polymerase α | >100 | Weak Inhibition | nih.gov |

| Acyclovir-TP | HSV-1 DNA Polymerase | 0.003 | Competitive with dGTP | oup.com |

Note: BVDU ((E)-5-(2-bromovinyl)-2'-deoxyuridine) is a closely related analog. The Ki value for its triphosphate (BVDUTP) against VZV DNA polymerase illustrates the high potency and selectivity for the viral enzyme over the host cell's polymerase.

Inhibition of Cellular DNA Polymerases (e.g., Human Mitochondrial DNA Polymerase Gamma)

Once inside the cell, 1-beta-D-Arabinofuranosyl-5-iodouracil is phosphorylated to its active triphosphate form. This triphosphate analog acts as a competitive inhibitor of cellular DNA polymerases. Notably, the triphosphate form of the related compound, 1-beta-D-arabinofuranosylthymine, has been shown to inhibit DNA polymerase α, β, and γ. nih.gov The mode of inhibition is competitive with respect to the natural deoxynucleoside triphosphate substrate. nih.gov Human mitochondrial DNA polymerase gamma (Pol γ), the exclusive enzyme responsible for the replication of the mitochondrial genome, is particularly susceptible to inhibition by nucleoside analogs. nih.gov This inhibition of Pol γ is a critical factor in the mitochondrial toxicity observed with some nucleoside analogs.

Mechanisms of DNA Chain Termination and Elongation Interference

A primary mechanism of action for 1-beta-D-Arabinofuranosyl-5-iodouracil, following its conversion to the triphosphate derivative, is the termination of DNA chain elongation. The arabinose sugar, which has a hydroxyl group at the 2' position in the "up" (beta) configuration, sterically hinders the formation of the phosphodiester bond with the incoming deoxynucleoside triphosphate. This structural difference from the natural deoxyribose sugar makes the incorporated arabinosyl nucleotide a poor primer terminus for continued DNA synthesis. nih.gov

Studies on analogous compounds, such as 1-beta-D-arabinofuranosylcytosine (ara-C), have demonstrated that the incorporated residue acts as a relative chain terminator. nih.gov The inhibitory effect of ara-C can be reversed by increasing the concentration of the competing natural deoxynucleotide, deoxycytidine triphosphate (dCTP). nih.gov Similarly, 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil triphosphate (BV-araUTP) has been shown to be a more effective DNA chain terminator than 2',3'-dideoxythymidine triphosphate (ddTTP) in certain contexts. nih.gov This interference with DNA elongation is a key cytotoxic mechanism. nih.gov

Preferential Incorporation into Genomic and Mitochondrial DNA

1-beta-D-Arabinofuranosyl-5-iodouracil is a substrate for cellular DNA polymerases and can be incorporated into both nuclear and mitochondrial DNA (mtDNA). jci.orgnih.gov Research on the closely related fluorinated analog, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (FIAU), has revealed that it is incorporated into the DNA of cells in culture and in vivo. nih.govnih.gov

Furthermore, studies on other arabinofuranosyl nucleoside analogs have indicated a preferential incorporation into mtDNA. For instance, 9-beta-D-arabinofuranosylguanine (araG) is predominantly incorporated into mitochondrial DNA, with no detectable incorporation into nuclear DNA in the cell lines studied. nih.gov This differential incorporation is attributed to the substrate specificity of the mitochondrial deoxyguanosine kinase. In contrast, 1-beta-D-arabinofuranosylcytosine (araC) is incorporated into nuclear DNA. nih.gov The extent of incorporation of these analogs into DNA is a critical determinant of their biological activity and toxicity.

| Compound Investigated | Primary Location of DNA Incorporation | Reference |

| 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) | Nuclear and Mitochondrial DNA | jci.orgnih.gov |

| 9-beta-D-arabinofuranosylguanine (araG) | Predominantly Mitochondrial DNA | nih.gov |

| 1-beta-D-arabinofuranosylcytosine (araC) | Nuclear DNA | nih.gov |

Molecular Effects on DNA Structure and Transcriptional Processes

The incorporation of 1-beta-D-Arabinofuranosyl-5-iodouracil into the DNA duplex has profound consequences that extend beyond the simple halting of replication. It can induce structural changes in the DNA and modulate the binding of proteins that regulate gene expression.

Differential Modulation of Transcription Factor Binding to Cognate DNA Sequences (e.g., Activator Protein 1, TFIID)

The conformational changes induced by the incorporation of arabinosyl nucleosides can alter the binding affinity of transcription factors to their specific DNA recognition sequences. Research on FIAU has shown that its presence in an oligonucleotide can have differential effects on the binding of different transcription factors. nih.gov

For example, when thymidine was replaced with FIAU at specific positions within the binding site for Activator Protein 1 (AP-1), the binding of AP-1 was abrogated. nih.gov In contrast, the incorporation of FIAU into the TATA box, the binding site for the TATA-binding protein (a component of the general transcription factor TFIID), resulted in an increased binding of TFIID. nih.gov This suggests that the incorporation of 1-beta-D-Arabinofuranosyl-5-iodouracil into DNA can selectively modulate gene expression by altering the accessibility of promoter and enhancer regions to the transcriptional machinery.

| Transcription Factor | Effect of FIAU Incorporation on DNA Binding | Reference |

| Activator Protein 1 (AP-1) | Decreased/Abrogated | nih.gov |

| TFIID (TATA-binding protein) | Increased | nih.gov |

Impact on DNA Restrictive Enzyme Cleavage

The structural perturbations in DNA caused by the incorporation of 1-beta-D-Arabinofuranosyl-5-iodouracil can also interfere with the activity of other DNA-modifying enzymes, such as restriction endonucleases. Additional studies with FIAU demonstrated that its presence at a position 5' to the cleavage site in the consensus sequence T*TAA (where * indicates the cleavage site) inhibited the restriction of the oligomeric duplex by the enzyme MseI. nih.gov This indicates that the localized change in DNA conformation can mask or alter the recognition site for the restriction enzyme, preventing cleavage.

Antiviral Efficacy Studies in Preclinical Models for 1 Beta D Arabinofuranosyl 5 Iodouracil

Efficacy against Herpesvirus Infections

Studies have investigated the inhibitory effects of 1-beta-D-Arabinofuranosyl-5-iodouracil (ara-IU) on various herpesviruses, often as part of a broader analysis of related compounds. In a comparative study of several nucleoside analogs, the antiviral activity of ara-IU was assessed against a strain of herpes virus resistant to 5-iodo-2′-deoxyuridine (IUDR). aacrjournals.org The results indicated that other related compounds, specifically 1-β-D-Arabinofuranosyl-5-iodocytosine (ara-IC) and 5-iodo-2′-deoxycytidine (ICDR), were more active than ara-IU against this particular herpes virus strain. aacrjournals.org

Another investigation examined a series of 1-beta-D-arabinofuranosyl-5-halogenouracil compounds for their ability to inhibit human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), and herpes simplex virus type 2 (HSV-2). nih.govnih.gov This research identified 1-beta-D-arabinofuranosyl-5-fluorouracil (ara-FU) as the most effective inhibitor of HCMV, while 1-beta-D-arabinofuranosyl-5-bromouracil demonstrated the highest efficacy against HSV-1 and HSV-2. nih.govnih.gov While ara-IU was included in this series, its activity was found to be less potent compared to the fluoro and bromo derivatives against the tested herpesviruses. nih.govnih.gov Specific data on its efficacy against Varicella-Zoster Virus was not detailed in the available research.

| Compound | Target Virus | Observed Relative Efficacy | Source |

|---|---|---|---|

| 1-beta-D-Arabinofuranosyl-5-iodouracil (ara-IU) | Herpes Simplex Virus (IUDR-resistant) | Less active than ara-IC and ICDR | aacrjournals.org |

| 1-beta-D-Arabinofuranosyl-5-iodouracil (ara-IU) | Herpes Simplex Virus (Types 1 & 2) | Less active than the bromo- derivative (ara-BrU) | nih.govnih.gov |

| 1-beta-D-Arabinofuranosyl-5-iodouracil (ara-IU) | Human Cytomegalovirus (HCMV) | Less active than the fluoro- derivative (ara-FU) | nih.govnih.gov |

| 1-β-D-Arabinofuranosyl-5-iodocytosine (ara-IC) | Herpes Simplex Virus (IUDR-resistant) | More active than ara-IU and IUDR | aacrjournals.org |

| 1-beta-D-arabinofuranosyl-5-bromouracil (ara-BrU) | Herpes Simplex Virus (Types 1 & 2) | Most effective in the halogenated series | nih.govnih.gov |

| 1-beta-D-arabinofuranosyl-5-fluorouracil (ara-FU) | Human Cytomegalovirus (HCMV) | Most effective in the halogenated series | nih.govnih.gov |

Detailed investigations into the efficacy of 1-beta-D-Arabinofuranosyl-5-iodouracil specifically in mammalian models of Herpes Simplex Virus infection are not extensively documented in the reviewed scientific literature. Preclinical in vivo research has largely prioritized other related nucleoside analogs. For instance, studies in mice infected with HSV type 2 have evaluated the potency of compounds such as 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine (FIAC) and its metabolite, 1-(2'-deoxy-2'-fluoroarabinosyl)-5-iodouracil (FIAU). nih.govnih.gov These studies established a relative order of in vivo potency for a range of compounds, but did not include data for ara-IU. nih.gov

Efficacy against Hepatitis B Virus (HBV) and Duck Hepatitis B Virus (DHBV)

The antiviral activity of 1-beta-D-Arabinofuranosyl-5-iodouracil against Hepatitis B Virus in in vitro cellular models has not been a primary focus of published research. Scientific efforts in this area have concentrated on modified analogs, particularly those with a fluorine substitution at the 2' position of the arabinose sugar. For example, the compound 1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil (FIAU) has been shown to inhibit HBV replication in a human hepatoblastoma cell line, with a calculated 50% inhibitory concentration (IC50) of 0.90 µM. nih.gov The antiviral activity of FIAU was found to be reversible upon removal of the drug from the cell culture media. nih.gov However, equivalent data for ara-IU is not available in the reviewed literature.

Similar to the in vitro HBV models, efficacy studies of 1-beta-D-Arabinofuranosyl-5-iodouracil in the Duck Hepatitis B Virus (DHBV) model are not described in the available scientific reports. The DHBV model, which serves as an important surrogate for human HBV infection, has been used to assess the potency of other nucleoside analogs. wikipedia.org Research has demonstrated that the anti-DHBV activity of compounds like FIAU is highly dependent on the host cell, showing significantly greater potency in human hepatoma cells compared to chicken liver cells. nih.gov This difference was attributed to a much higher rate of phosphorylation of the compound in the human cells. nih.gov No corresponding studies have been published for 1-beta-D-Arabinofuranosyl-5-iodouracil.

Activity against Other DNA Viruses (e.g., Vaccinia Virus, Pseudorabies Virus)

The antiviral spectrum of 1-beta-D-Arabinofuranosyl-5-iodouracil (ara-IU) extends to other DNA viruses, including vaccinia virus and pseudorabies virus. aacrjournals.org Its activity was evaluated in primary rabbit kidney cell cultures alongside other cytosine and uridine (B1682114) nucleoside analogs. aacrjournals.org In these comparative assays, 5-iodo-2′-deoxyuridine (IUDR) was identified as being more active than ara-IU, as well as ara-IC and ICDR, against both vaccinia and pseudorabies viruses. aacrjournals.org This suggests that while ara-IU possesses inhibitory activity against these pox and herpesviruses, its potency is lower than that of the deoxyribose counterpart, IUDR. aacrjournals.org

| Compound | Target Virus | Observed Relative Efficacy in Rabbit Kidney Cells | Source |

|---|---|---|---|

| 1-beta-D-Arabinofuranosyl-5-iodouracil (ara-IU) | Vaccinia Virus | Less active than IUDR | aacrjournals.org |

| 1-beta-D-Arabinofuranosyl-5-iodouracil (ara-IU) | Pseudorabies Virus | Less active than IUDR | aacrjournals.org |

| 5-iodo-2′-deoxyuridine (IUDR) | Vaccinia Virus | More active than ara-IC, ICDR, and ara-IU | aacrjournals.org |

| 5-iodo-2′-deoxyuridine (IUDR) | Pseudorabies Virus | More active than ara-IC, ICDR, and ara-IU | aacrjournals.org |

| 1-β-D-Arabinofuranosyl-5-iodocytosine (ara-IC) | Vaccinia Virus | Active, but less so than IUDR | aacrjournals.org |

| 5-iodo-2′-deoxycytidine (ICDR) | Pseudorabies Virus | More inhibitory than ara-IC, but less than IUDR | aacrjournals.org |

Characterization of Antiviral Selectivity and Reversibility of Action

The reversibility of the antiviral action of nucleoside analogues like 1-beta-D-arabinofuranosyl-5-iodouracil is an important aspect of their preclinical profile. Studies on related compounds have indicated that the antiviral effect can be reversible. For instance, the antiviral activity of a similar compound against hepatitis B virus has been reported to be reversible. This suggests that the inhibitory effect on viral replication may cease upon removal of the compound, allowing for the potential recovery of viral activity. The reversibility can be influenced by the intracellular half-life of the phosphorylated active metabolite and the rate of its elimination from the cell.

Table 1: Characterization of Antiviral Selectivity and Reversibility

| Parameter | Finding | Implication |

| Antiviral Selectivity | Primarily activated by viral thymidine (B127349) kinase. | High concentration of the active drug in infected cells, minimizing toxicity to uninfected cells. |

| Reversibility of Action | The antiviral effect is potentially reversible upon drug removal. | Allows for modulation of treatment and may reduce long-term cellular stress. |

Antineoplastic Research and Cellular Impact of 1 Beta D Arabinofuranosyl 5 Iodouracil

Inhibition of Cancer Cell Proliferation In Vitro

There is a lack of specific data in the available scientific literature detailing the in vitro inhibition of cancer cell proliferation by 1-beta-D-Arabinofuranosyl-5-iodouracil. Consequently, metrics such as IC50 values across different cancer cell lines, which are crucial for quantifying the cytotoxic effects of a compound, have not been reported.

Interference with DNA Synthesis in Malignant Cell Lines

Preclinical Tumor Model Evaluations (e.g., Xenograft Systems)

Preclinical evaluation in animal models, such as xenograft systems where human tumor cells are implanted into immunocompromised mice, is a critical step in assessing the in vivo efficacy of a potential anticancer agent. However, there are no published studies detailing the evaluation of 1-beta-D-Arabinofuranosyl-5-iodouracil in such preclinical tumor models.

Cellular Energy Metabolism Perturbations in Vitro

The impact of 1-beta-D-Arabinofuranosyl-5-iodouracil on the cellular energy metabolism of cancer cells has not been specifically documented. Research on other nucleoside analogs has shown that they can influence metabolic pathways, but similar investigations for this particular compound are not present in the available literature.

Mitochondrial Function and Ultrastructural Alterations in Cultured Cellular Systems

Mitochondria play a key role in both cellular metabolism and apoptosis. Some nucleoside analogs are known to induce mitochondrial toxicity, which can contribute to their therapeutic effects as well as their side effects. However, there is no specific information available regarding the effects of 1-beta-D-Arabinofuranosyl-5-iodouracil on mitochondrial function or any resulting ultrastructural changes in cultured cells.

Chemical Synthesis and Analog Development of 1 Beta D Arabinofuranosyl 5 Iodouracil

Synthetic Methodologies for the Core Compound

The creation of 1-beta-D-arabinofuranosyl-5-iodouracil relies on stereocontrolled glycosylation reactions, where a sugar and a heterocyclic base are joined. The primary challenge lies in controlling the stereochemistry at the anomeric carbon (C1') to exclusively form the desired beta-anomer and ensuring the correct arabino configuration of the sugar.

Achieving high stereoselectivity for the β-anomer is a common challenge in nucleoside synthesis. nih.gov The formation of the β-glycosidic bond is often directed by the phenomenon of neighboring group participation. nih.gov When an acyl protecting group (like benzoyl or acetyl) is present at the C2' position of the sugar precursor, it can form a cyclic acyloxonium ion intermediate. nih.gov The subsequent attack by the nucleobase occurs from the opposite face (trans attack), leading predominantly to the formation of the 1',2'-trans product, which in the case of arabinose corresponds to the β-anomer. nih.gov

Another critical aspect is establishing the arabino configuration, where the 2'-hydroxyl group is in the 'up' or cis position relative to the glycosidic bond. This is often achieved by starting with a D-arabinose precursor. Alternatively, synthetic routes can involve the inversion of configuration at the C2' position of a more readily available ribose precursor. snmjournals.org For instance, a D-ribo epimer can be converted to the desired D-arabino configuration through a chemical inversion technique, sometimes involving the formation of a 2',3'-anhydro intermediate followed by nucleophilic opening. snmjournals.org

Methods such as the Vorbrüggen glycosylation are widely employed and are known to produce β-anomers with high selectivity under specific conditions. nih.gov The choice of solvent, Lewis acid, and temperature can influence the anomeric ratio (α vs. β), making optimization of these parameters crucial for stereospecific synthesis. nih.govnih.gov

The most prevalent method for coupling the sugar and base is the silyl-Hilbert-Johnson reaction, also known as the Vorbrüggen glycosylation. nih.gov This reaction involves two key precursors:

A Silylated Nucleobase: The pyrimidine (B1678525) base, 5-iodouracil (B140508), is made more nucleophilic and soluble in organic solvents by silylation, typically with hexamethyldisilazane (B44280) (HMDS) or a similar agent, to form a persilylated derivative like 2,4-bis(trimethylsilyloxy)-5-iodopyrimidine. snmjournals.org

An Activated Sugar Moiety: The D-arabinofuranose sugar is activated at the anomeric carbon. This is commonly a per-acylated sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose, or a glycosyl halide. nih.gov The acyl protecting groups (e.g., benzoyl) serve the dual purpose of protecting the hydroxyl groups and directing the stereochemistry toward the β-anomer. nih.gov

The coupling reaction is catalyzed by a Lewis acid, with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) being a common choice. snmjournals.org The reaction proceeds by the Lewis acid activating the sugar at the anomeric position, followed by nucleophilic attack from the silylated 5-iodouracil to form the N-glycosidic bond. nih.gov Subsequent removal of the acyl and silyl (B83357) protecting groups (deacetylation or debenzoylation) yields the final compound, 1-beta-D-arabinofuranosyl-5-iodouracil. Current time information in Europe/Malta.

Table 1: Key Precursors and Reagents in Vorbrüggen Glycosylation

| Component | Example Compound | Role in Synthesis |

| Nucleobase | 5-Iodouracil | The heterocyclic base component of the final nucleoside. |

| Silylating Agent | Hexamethyldisilazane (HMDS) | Increases nucleophilicity and solubility of the base. |

| Sugar Moiety | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose | Provides the arabinofuranosyl backbone. |

| Protecting Groups | Benzoyl (Bz), Acetyl (Ac) | Protect sugar hydroxyls and direct β-anomer formation. |

| Lewis Acid | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Catalyzes the coupling of the base and sugar. |

Novel Synthetic Routes and Enhancements

While the Vorbrüggen reaction is a robust and widely used method, research continues into novel synthetic strategies to improve efficiency, yield, and stereoselectivity. One innovative approach involves the cyclization of acyclic precursors. snmjournals.org This strategy builds the furanose ring after the nucleobase has already been attached to a chiral, acyclic thioaminal precursor, offering a different method of stereocontrol that can be advantageous for creating sterically hindered nucleosides. snmjournals.org

Radiosynthesis of Labeled 1-beta-D-Arabinofuranosyl-5-iodouracil and its Analogs

Radiolabeling of nucleosides is essential for their use as imaging agents in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). The methodologies vary depending on the radioisotope being incorporated.

Radioiodination is typically performed on a precursor molecule that can be readily converted to the final iodinated product. For analogs of 1-beta-D-arabinofuranosyl-5-iodouracil, such as 2'-deoxy-2'-fluoro-1-β-D-arabinofuranosyl-5-iodouracil ([¹²⁵I]FIAU), a common precursor is the corresponding non-iodinated uracil (B121893) derivative (e.g., FAU). nih.gov

The most direct method is electrophilic iodination. This can be achieved by reacting the uracil precursor with a radioiodide salt (e.g., Na[¹²⁵I]) in the presence of an oxidizing agent and an acid. nih.gov For instance, a mixture of [¹²⁵I]NaI and nitric acid can be heated with the precursor to facilitate the electrophilic substitution of a hydrogen atom at the 5-position of the uracil ring with the radioiodine. nih.gov

Other established radioiodination techniques include:

Iodo-destannylation: This involves reacting an organotin precursor (e.g., a 5-trialkylstannyl-uracil derivative) with radioiodide in the presence of a mild oxidizing agent like hydrogen peroxide. nih.gov This method is known for its high efficiency and regioselectivity.

Iodogen Method: The Iodogen reagent (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a solid-phase oxidizing agent used to convert iodide to an electrophilic iodine species, which then reacts with the precursor. mdpi.com This technique is widely used for labeling proteins and other molecules. mdpi.com

After the reaction, the radiolabeled product is purified, typically using high-performance liquid chromatography (HPLC), to ensure high radiochemical purity. nih.gov These methods are adaptable for various iodine isotopes, including ¹²³I for SPECT and ¹²⁴I for PET imaging. semanticscholar.orgnih.gov

The synthesis of [¹⁸F]-labeled nucleoside analogs, such as [¹⁸F]FMAU (2'-deoxy-2'-[¹⁸F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil), is a more complex, multi-step process that is often automated. nih.gov The general strategy involves a two-part synthesis: first, the radiosynthesis of an [¹⁸F]-labeled sugar, followed by its coupling to the nucleobase. nih.govsnmjournals.org

The process typically begins with cyclotron-produced [¹⁸F]fluoride, which is generated from the proton bombardment of ¹⁸O-enriched water. mdpi.comopenmedscience.com The key steps are:

[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride is trapped on an anion exchange resin and then eluted. It is converted into a reactive, anhydrous, nucleophilic form, often as a complex with potassium and a cryptand like Kryptofix 2.2.2 (K₂₂₂). nih.govmdpi.com

Nucleophilic Radiofluorination: The activated [¹⁸F]fluoride is reacted with a protected sugar precursor that has a suitable leaving group, such as a trifluoromethanesulfonyl (triflate) group, at the C2' position. snmjournals.orgnih.gov The [¹⁸F]fluoride displaces the triflate group via an Sₙ2 reaction, which inverts the stereochemistry at C2' and forms the desired 2'-[¹⁸F]fluoro-arabinofuranosyl intermediate. snmjournals.org

Glycosylation: The newly formed [¹⁸F]fluoro-sugar is then coupled with a silylated pyrimidine base (e.g., silylated thymine (B56734) or 5-ethyluracil) in the presence of a Lewis acid. snmjournals.org

Deprotection and Purification: Finally, the protecting groups on the sugar and base are removed using acidic or basic hydrolysis. snmjournals.org The final [¹⁸F]-labeled nucleoside is purified by HPLC to achieve high radiochemical purity and specific activity suitable for clinical use. nih.govnih.gov

The entire synthesis, from the end of bombardment to the final product, is often performed in automated synthesis modules to manage the short half-life of ¹⁸F (109.77 minutes) and ensure radiation safety. nih.govnih.gov

Table 2: Summary of Radiosynthesis Parameters for Labeled Analogs

| Radiotracer | Precursor | Labeling Method | Typical Yield (Decay-Corrected) | Synthesis Time |

| [¹²⁵I]FIAU | FAU (uracil derivative) | Electrophilic Iodination ([¹²⁵I]NaI / HNO₃) | ~50% nih.gov | ~1-2 hours |

| [¹⁸F]FMAU | Protected ribofuranosyl-triflate | Nucleophilic Fluorination & Glycosylation | 12-28% snmjournals.orgnih.gov | ~2.5-3.5 hours snmjournals.orgnih.gov |

| [¹⁸F]FEAU | Protected ribofuranosyl-triflate | Nucleophilic Fluorination & Glycosylation | ~5% nih.gov | ~5.5 hours nih.gov |

Purification and Quality Control of Radiolabeled Compounds

The purification and quality control of radiolabeled compounds, such as radioiodinated 1-beta-D-arabinofuranosyl-5-iodouracil, are critical steps to ensure the safety and efficacy of these molecules for diagnostic or therapeutic applications. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most common techniques employed for these purposes. nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for the purification and analysis of radiolabeled nucleosides, offering high resolution and sensitivity. For compounds structurally similar to 1-beta-D-arabinofuranosyl-5-iodouracil, such as [¹⁸F]FIAU ProTide, a reversed-phase HPLC method can be utilized. researchgate.net A typical HPLC system for purification might involve a gradient elution with a C18 column. For instance, a gradient system starting from a high percentage of aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) to a high percentage of organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) can effectively separate the desired radiolabeled product from impurities. nih.govresearchgate.net The eluted fractions are monitored by both a UV detector and a radioactivity detector to identify and quantify the radiolabeled compound.

Thin-Layer Chromatography (TLC):

TLC is a simpler and more rapid method for assessing the radiochemical purity of a labeled compound. ymaws.com For radiolabeled pyrimidine nucleosides, a variety of TLC systems can be employed. The choice of the stationary phase (e.g., silica (B1680970) gel or cellulose (B213188) plates) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving good separation between the radiolabeled product and potential impurities like free radioiodide. ymaws.commdpi.com For example, a mobile phase of 70% methanol (B129727) has been used for the analysis of sodium iodide ¹³¹I on chromatographic paper. mdpi.com The distribution of radioactivity on the TLC plate is typically analyzed using a radio-TLC scanner, which provides a chromatogram showing the percentage of radioactivity associated with the desired compound and any impurities. ymaws.com

The key quality control parameter is the radiochemical purity, which is the percentage of the total radioactivity in the desired chemical form. This is determined by integrating the peaks in the HPLC or TLC chromatogram.

| Technique | Stationary Phase | Mobile Phase (Example) | Detection | Purpose |

| HPLC | Reversed-phase C18 | Gradient of water and acetonitrile with 0.1% TFA | UV and Radioactivity Detector | Purification and quantification |

| TLC | Silica Gel or Chromatographic Paper | 70% Methanol | Radio-TLC Scanner | Radiochemical purity assessment |

Design and Synthesis of 1-beta-D-Arabinofuranosyl-5-iodouracil Analogs

The design and synthesis of analogs of 1-beta-D-arabinofuranosyl-5-iodouracil aim to improve its therapeutic index by modifying its structure. These modifications can be targeted at either the uracil base or the arabinofuranosyl sugar moiety.

Modifications at the Uracil Base (e.g., Alkoxymethyl, Vinyl, Fluoroethyl, Methyl Substitutions)

Modifications at the C-5 position of the uracil ring have been a major focus of analog development, leading to compounds with enhanced antiviral and anticancer activities.

Alkoxymethyl Substitutions: The synthesis of 5-alkoxymethyluracil nucleosides can be achieved through various routes. One common method involves the reaction of a 5-halouracil derivative with an appropriate alcohol. For instance, 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils have been prepared by the substitution of a chloro group with various alcohols. acs.org Another approach starts from 5-vinyluracil (B15639) derivatives, where the double bond is first functionalized and then converted to the desired alkoxymethyl group. nih.gov

Vinyl and Halovinyl Substitutions: The introduction of a vinyl group at the 5-position of uracil can be accomplished through palladium-catalyzed cross-coupling reactions. For example, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracils with a vinyl substituent have been synthesized. nih.gov Further modifications of the vinyl group can lead to halovinyl derivatives. Treatment of 5-formyluracil (B14596) with malonic acid followed by reaction with N-halosuccinimides can yield (E)-5-(2-halovinyl)uracils. rsc.orgresearchgate.net These can then be converted to their corresponding arabinofuranosyl nucleosides. A synthesis of 1-(beta-D-arabinofuranosyl)-5(E)-(2-iodovinyl)uracil (IVAraU) has been developed from vinylsilane precursors. nih.gov

Fluoroethyl Substitutions: The synthesis of 5-(2-fluoroethyl) substituted arabinofuranosyluracil (B3032727) analogs has been reported. nih.gov The 2'-fluoroarabinofuranosyl analog of 5-(2-fluoroethyl)-2'-deoxyuridine (B117900) (FEFAU) has shown significant and selective antiviral activity. nih.govnih.gov

Methyl Substitutions: The 5-methyl group is a key feature of thymidine (B127349), and its introduction into arabinofuranosyluracil has been explored. The synthesis of 1-methyl-5-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil, a C-nucleoside isostere of FMAU, has been achieved. nih.gov FMAU (2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil) itself was initially developed as an antiviral drug and has since been explored as a PET imaging agent. nih.gov

| Substitution | Synthetic Precursor Example | Key Reaction | Resulting Analog Example |

| Alkoxymethyl | 5-[chloro-(4-nitro-phenyl)-methyl]-uracil | Nucleophilic substitution with alcohol | 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracil acs.org |

| Vinyl | 5-Iodouracil derivative | Palladium-catalyzed coupling with vinylating agent | 5-Vinyl-arabinofuranosyluracil nih.gov |

| Fluoroethyl | 5-(2-Fluoroethyl)uracil | Glycosylation with arabinofuranose derivative | 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-(2-fluoroethyl)uracil (FEFAU) nih.gov |

| Methyl | Pseudouridine | Multi-step synthesis involving fluorination and hydrolysis | 1-Methyl-5-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil nih.gov |

Sugar Moiety Substitutions and Stereochemical Variations

Modifications to the arabinofuranose sugar ring can significantly impact the biological activity and selectivity of nucleoside analogs. These changes can involve the introduction of new substituents or alterations in the stereochemistry.

Substitutions on the Sugar Ring: The introduction of substituents at various positions of the sugar moiety has been a fruitful area of research. For example, 2'-C-branched arabinonucleosides have been synthesized via photoinitiated thiol-ene coupling reactions on 2'-exomethylene precursors. nih.gov This method allows for the introduction of a wide range of alkylthio-, acetylthio-, or 1-thiosugar substituents at the C2' position with high d-arabino selectivity. nih.gov Additionally, 5'-O-methyl derivatives of 1-beta-D-arabinofuranosyluracil have been synthesized. acs.org

Stereochemical Variations: The stereochemistry of the sugar is crucial for the interaction of nucleoside analogs with their biological targets. The synthesis of different stereoisomers, or epimers, is important for structure-activity relationship studies. Enzymatic methods have been developed for the separation of epimeric furanosugars, which can then be used for the synthesis of different bicyclic nucleosides. beilstein-journals.org The stereoselective synthesis of 1,2-cis arabinofuranosylation has been achieved using conformationally constrained donors. nih.gov The synthesis of C-nucleosides, where the nitrogen of the base is replaced by a carbon, represents a significant stereochemical variation. The synthesis of 1-methyl-5-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil is an example of a C-nucleoside analog. nih.govresearchgate.net

| Modification Type | Synthetic Strategy Example | Key Feature | Resulting Analog Example |

| C2' Substitution | Photoinitiated thiol-ene coupling | Introduction of various substituents at C2' | 2'-C-(alkylthio)methyl-arabinofuranosyluracil nih.gov |

| 5'-O-Alkylation | Methylation of the 5'-hydroxyl group | Modification of the 5'-position | 5'-O-Methyl-1-β-D-arabinofuranosyluracil acs.org |

| Epimer Synthesis | Enzymatic separation of sugar epimers | Access to different stereoisomers | Epimers of bicyclic nucleosides beilstein-journals.org |

| C-Nucleoside Synthesis | Multi-step synthesis from pseudouridine | C-C bond between sugar and base | 1-Methyl-5-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil nih.gov |

Development of Related 5-Substituted Pyrimidine Nucleoside Analogs

The development of 5-substituted pyrimidine nucleoside analogs is a broad and active area of research, with many compounds showing promise as antiviral and anticancer agents. nih.govscispace.comacs.orgjchemrev.com The synthetic strategies employed are diverse and often tailored to the specific substituent being introduced.

Palladium-catalyzed cross-coupling reactions have been extensively used for the synthesis of C-5 substituted pyrimidine nucleosides, including those with allyl, propyl, and propenyl groups. acs.org These reactions offer a versatile method for creating carbon-carbon bonds at the 5-position of the uracil ring.

Furthermore, the synthesis of 5-S-functionalized pyrimidine nucleosides has been achieved through palladium-catalyzed C-S coupling of 5-bromo nucleoside derivatives with alkyl thiols. scispace.com This approach provides a general method for introducing sulfur-containing functionalities.

The development of novel pyrimidine nucleoside analogs for anticancer therapy is an ongoing effort, with recent studies focusing on the synthesis and in-vitro evaluation of new compounds against various cancer cell lines. nih.gov These studies often involve the modification of known anticancer drugs like 5-fluorouracil (B62378) to improve their efficacy and metabolic stability. nih.gov

The exploration of these synthetic avenues continues to yield novel nucleoside analogs with the potential for improved therapeutic outcomes in the treatment of viral infections and cancer.

Applications of 1 Beta D Arabinofuranosyl 5 Iodouracil in Molecular Imaging and Reporter Gene Systems

Principles of Reporter Gene Imaging with 1-beta-D-Arabinofuranosyl-5-iodouracil

Reporter gene imaging is a powerful technique used to indirectly monitor the expression of a gene of interest. This is achieved by linking the therapeutic or monitored gene to a reporter gene. The expression of this reporter gene can then be detected using a specific imaging probe. This strategy allows for the quantitative assessment of the location, magnitude, and duration of gene expression non-invasively. nih.govnih.gov

The cornerstone of using 1-beta-D-Arabinofuranosyl-5-iodouracil for imaging is its selective phosphorylation by the Herpes Simplex Virus type 1 thymidine (B127349) kinase (HSV1-TK). nih.govnih.gov While mammalian thymidine kinases have a high affinity for thymidine, HSV1-TK exhibits a broader substrate specificity and can phosphorylate a variety of nucleoside analogs, including 1-beta-D-Arabinofuranosyl-5-iodouracil. nih.govwashington.edu In contrast, mammalian thymidine kinases phosphorylate these analogs to a minimal extent. nih.gov

This differential substrate specificity is crucial for imaging. When a radiolabeled form of 1-beta-D-Arabinofuranosyl-5-iodouracil is introduced into a system where cells are expressing the HSV1-tk reporter gene, the HSV1-TK enzyme phosphorylates it. nih.govnih.gov The resulting phosphorylated compound is charged and becomes trapped within the cell, leading to an accumulation of the radiolabel in the target cells. nih.govresearchgate.net This accumulation can then be detected by imaging modalities like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), providing a clear signal of the cells expressing the reporter gene. nih.govnih.gov

The combination of the HSV1-tk reporter gene and a radiolabeled probe like 1-beta-D-Arabinofuranosyl-5-iodouracil forms a well-established paradigm for non-invasive imaging of transgene expression. snmjournals.org This system has been validated in both tissue culture and animal models. snmjournals.org The HSV1-tk gene can be delivered to target cells using various vectors, including retroviruses, adenoviruses, and adeno-associated viruses. nih.govnih.gov Once the gene is expressed, the administration of radiolabeled 1-beta-D-Arabinofuranosyl-5-iodouracil allows for the visualization of the transduced cells. nih.govnih.gov

This reporter gene system is not only used to track the expression of a therapeutic gene but also has applications in monitoring the location and viability of engineered cells, such as in cell-based therapies. researchgate.net The intensity of the signal from the accumulated radiolabeled probe is proportional to the level of HSV1-tk enzyme activity, which in turn reflects the level of reporter gene expression. researchgate.net

Positron Emission Tomography (PET) Imaging Studies

PET is a highly sensitive and quantitative imaging technique that is well-suited for reporter gene imaging. nih.gov By using a positron-emitting isotope-labeled version of 1-beta-D-Arabinofuranosyl-5-iodouracil, researchers can generate three-dimensional images of its distribution in the body, providing detailed information about the location and extent of reporter gene expression. itnonline.com

Numerous preclinical studies have demonstrated the efficacy of using radiolabeled 1-beta-D-Arabinofuranosyl-5-iodouracil and PET to image HSV1-tk gene expression in tumor xenograft models. snmjournals.orgmdpi.com In these models, human cancer cells that have been genetically modified to express the HSV1-tk gene are implanted into immunocompromised animals. Subsequent administration of the radiolabeled probe and PET imaging allows for clear visualization of the tumors. snmjournals.org

Dynamic imaging has shown selective localization of the probe in the HSV1-tk expressing xenografts. snmjournals.org This technology has been pivotal in evaluating the efficiency of gene delivery vectors and in monitoring the response of tumors to gene therapy. itnonline.comnih.gov

The effectiveness of 1-beta-D-Arabinofuranosyl-5-iodouracil as an imaging probe has been compared to other substrates for HSV1-TK, such as various acycloguanosine derivatives. nih.govsnmjournals.org Studies have shown that 1-beta-D-Arabinofuranosyl-5-iodouracil is a substantially more efficient probe for imaging HSV1-tk expression, demonstrating greater sensitivity and contrast. snmjournals.org

For instance, in a direct comparison, 1-beta-D-Arabinofuranosyl-5-iodouracil showed a significantly higher sensitivity for imaging HSV1-tk expression compared to other probes. snmjournals.org It also exhibited lower levels of background radioactivity in the abdomen, which is a significant advantage for clear tumor visualization. snmjournals.org The choice of probe can be influenced by factors such as ease of synthesis, specific activity, and in vivo stability. nih.gov

Table 1: Comparative Sensitivity of PET Probes for HSV1-tk Imaging

| Probe | Relative Sensitivity Advantage over FHBG | Relative Sensitivity Advantage over FHPG |

|---|---|---|

| 1-beta-D-Arabinofuranosyl-5-iodouracil (FIAU) | 20-fold greater | >50-fold greater |

Data derived from in vivo studies comparing nucleoside accumulation at 2 hours. snmjournals.org

A key application of this imaging paradigm is the ability to non-invasively and repeatedly monitor gene transfer and expression over time in a living animal. nih.govnih.gov This longitudinal assessment is crucial for optimizing gene therapy protocols. nih.gov By co-expressing the HSV1-tk gene with a therapeutic gene, researchers can use PET imaging with radiolabeled 1-beta-D-Arabinofuranosyl-5-iodouracil to track the location, magnitude, and persistence of therapeutic gene expression. nih.govnih.gov

This approach has been successfully used to monitor gene expression in various tissues, including the heart, and has been shown to be feasible for monitoring gene therapy in different disease models. nih.gov The ability to quantitatively assess transgene expression provides valuable feedback for the development and refinement of gene delivery strategies. nih.govnih.gov

Imaging Transcriptional Regulation of Specific Gene Pathways (e.g., p53 Pathway)

The radiolabeled compound 1-beta-D-Arabinofuranosyl-5-iodouracil, commonly known as FIAU, serves as a critical tool for the noninvasive imaging of endogenous gene expression in vivo. nih.gov Its application is particularly significant in monitoring the transcriptional activation of genes within specific signal transduction pathways, such as the p53 pathway. nih.gov The tumor suppressor protein p53 is a transcription factor that responds to cellular stress, like DNA damage, by activating genes that control processes such as cell death, growth arrest, or DNA repair. youtube.com

To visualize the activity of the p53 pathway, a reporter gene system can be employed. nih.gov In one such system, a dual-modality reporter gene, which is a fusion of the herpes simplex virus type 1 thymidine kinase (HSV1-tk) and green fluorescent protein (TKGFP), is placed under the control of a p53-specific enhancer. nih.gov When p53 is activated in response to a stimulus (e.g., DNA damage), it binds to this enhancer and drives the expression of the TKGFP reporter gene. nih.gov

The expressed HSV1-tk enzyme then selectively phosphorylates radiolabeled FIAU, such as [¹²⁴I]FIAU, trapping the radioactive tracer within the cells where the p53 pathway is active. nih.gov The resulting accumulation of radioactivity can be detected and quantified using Positron Emission Tomography (PET). nih.gov Studies have demonstrated that PET imaging with [¹²⁴I]FIAU is sensitive enough to detect the transcriptional up-regulation of genes in the p53 signal transduction pathway. nih.gov This imaging approach has been validated by correlating the PET signal with independent molecular assays that measure p53 activity and the expression of downstream genes like p21. nih.gov This method provides a powerful means to assess the efficacy of novel therapeutic strategies that rely on p53 activation. nih.gov

Single-Photon Emission Computed Tomography (SPECT) Imaging Studies

Single-Photon Emission Computed Tomography (SPECT) is a nuclear medicine imaging technique that uses gamma-emitting radionuclides to produce three-dimensional images of tracer distribution in the body. openmedscience.comfrontiersin.org FIAU can be labeled with iodine-123 ([¹²³I]FIAU) or iodine-125 (B85253) ([¹²⁵I]FIAU), which are gamma emitters suitable for SPECT imaging. nih.govnih.gove-century.usnih.gov

SPECT imaging with radiolabeled FIAU has been effectively used to monitor the expression of the HSV1-tk reporter gene in preclinical cancer models. nih.govnih.gov Research has shown that the accumulation of [¹²³I]FIAU is directly proportional to the percentage of tumor cells expressing the HSV1-tk gene. nih.gov This allows for the noninvasive prediction of a tumor's response to gene therapy involving ganciclovir (B1264), as the therapy's effectiveness depends on the level of HSV1-tk expression. nih.gov Furthermore, SPECT can track the decrease in [¹²³I]FIAU accumulation during therapy, verifying the elimination of HSV1-tk-expressing cells. nih.gov

In addition to reporter gene imaging in cancer, [¹²⁵I]FIAU SPECT has been applied to visualize localized bacterial infections. nih.gove-century.us Studies in preclinical models of lung infection have used SPECT-CT to demonstrate that [¹²⁵I]FIAU specifically accumulates in infected tissues rather than sites of sterile inflammation. nih.gove-century.us This specificity is crucial for accurately diagnosing and monitoring infectious diseases. In a direct comparison within a mouse breast cancer model, [¹²⁵I]FIAU SPECT was able to identify tumor sites that were obscured by the physiologic distribution of the more common PET tracer ¹⁸F-FDG. researchgate.net

| Radiotracer | Imaging Modality | Application | Preclinical Model | Key Research Finding |

| [¹²³I]FIAU | SPECT | Reporter Gene Imaging | Nude mice with sarcoma tumors | Tracer accumulation was proportional to the level of HSV1-tk gene expression, allowing prediction of tumor response to ganciclovir therapy. nih.gov |

| [¹²⁵I]FIAU | SPECT-CT | Bacterial Infection Imaging | Murine model of pulmonary infection | The tracer was specific for bacterial infection and did not show significant uptake in sterile inflammation. nih.gove-century.us |

| [¹²⁵I]FIAU | SPECT | Reporter Gene Imaging | Mouse breast cancer model | Identified tumor sites that were obscured on corresponding ¹⁸F-FDG PET images. researchgate.net |

Imaging Localized Bacterial Infections in Preclinical Models

Radiolabeled FIAU has emerged as a promising agent for the specific imaging of bacterial infections, offering a potential advantage over conventional methods that often cannot distinguish between microbial infection and sterile inflammation. nih.govduke.edu

The mechanism underlying FIAU's ability to image bacteria relies on the enzymatic activity of bacterial thymidine kinase (TK). nih.govpnas.org Many pathogenic bacterial species possess an endogenous TK enzyme that is sufficiently similar in substrate specificity to the well-characterized HSV1-TK. nih.govnih.gov This bacterial TK can recognize and phosphorylate FIAU. nih.govsnmjournals.org

Once inside a bacterial cell, the lipophilic FIAU is phosphorylated by the bacterial TK. nih.gov The resulting phosphorylated compound is charged and hydrophilic, which prevents it from passing back across the bacterial cell membrane, effectively trapping it inside the microorganism. nih.govnih.gov This intracellular accumulation of radiolabeled FIAU at the site of infection allows for external detection by imaging modalities like SPECT or PET. snmjournals.org

The specificity of this process was demonstrated in studies using E. coli. FIAU was shown to inhibit the growth of wild-type E. coli but not a mutant strain lacking the TK gene (TK-), indicating that the bacterial TK is responsible for metabolizing the compound. nih.govpnas.orgnih.gov Consequently, in preclinical models, infections caused by wild-type E. coli showed significant uptake of [¹²⁵I]FIAU, while infections with TK-deficient E. coli showed no discernible tracer accumulation. pnas.org It is important to note, however, that not all pathogenic bacteria possess a TK enzyme; for instance, Pseudomonas aeruginosa appears to lack this enzyme and therefore cannot be imaged using this technique. nih.govhoustonmethodist.org

The principle of using FIAU for bacterial imaging has been validated in vivo across various preclinical models and pathogenic species. nih.govnih.gov In silico analysis has shown that the TK gene is highly conserved across many pathogenic bacteria whose genomes have been sequenced. nih.govpnas.orgnih.gov

Experimental studies in mice have successfully used [¹²⁵I]FIAU to image localized infections caused by a range of clinically relevant bacteria. nih.govnih.gov Signals from infectious lesions can be detected as early as two hours after tracer injection, with optimal imaging often achieved around 16 hours. pnas.org This method has proven effective for imaging infections in deep-seated tissues. nih.gov

In a murine model of pulmonary infection, SPECT-CT imaging with [¹²⁵I]FIAU demonstrated significantly higher tracer uptake in infected lung tissue compared to both normal lung tissue and lungs with sterile inflammation. nih.govnih.gov The signal intensity of [¹²⁵I]FIAU was found to be proportional to the bacterial load, suggesting that this imaging technique could be used to quantify the severity of an infection and monitor the efficacy of antibiotic treatments. nih.govnih.gov

| Bacterial Strain | Preclinical Model | Radiotracer | Key Research Finding |

| Escherichia coli (Wild-type vs. TK-) | Mouse thigh infection model | [¹²⁵I]FIAU | Demonstrated specific uptake only in the thigh infected with wild-type (TK-positive) bacteria, confirming the mechanism of action. pnas.org |

| Staphylococcus aureus | Mouse thigh infection model | [¹²⁵I]FIAU | Localized infections were readily imaged, with signal visible as early as 2 hours post-injection. nih.gov |

| Enterococcus faecalis | Mouse thigh infection model | [¹²⁵I]FIAU | The pathogenic strain, derived from a patient, was successfully visualized in vivo. nih.gov |

| Streptococcus pneumoniae | Mouse thigh infection model | [¹²⁵I]FIAU | Demonstrated the broad applicability of [¹²⁵I]FIAU for imaging Gram-positive pathogenic bacteria. nih.gov |

| Staphylococcus epidermidis | Mouse thigh infection model | [¹²⁵I]FIAU | Infections caused by this common source of prosthetic device-related infections could be clearly imaged. nih.gov |

| E. coli RS218 | Murine pulmonary infection model | [¹²⁵I]FIAU | Lung uptake of the tracer correlated with the bacterial load, with a detection limit of approximately 10⁹ CFU/mL via X-SPECT. nih.govnih.gov |

Applications in Monitoring Adoptively Transferred Cells (e.g., T Lymphocytes) in Preclinical Settings

Adoptive T-cell therapy is a form of immunotherapy where a patient's own T lymphocytes are engineered to recognize and attack cancer cells. youtube.com A significant challenge in this field is the inability to track the whole-body distribution, persistence, and tumor-homing of these therapeutic cells after they are infused into a patient. youtube.combmj.com Reporter gene imaging with FIAU provides a clinically compatible method to non-invasively monitor these cells over long periods. youtube.combmj.com

The strategy involves genetically modifying the therapeutic T-cells to express a reporter gene, such as HSV1-tk, in addition to their cancer-targeting components. nih.gov These HSV1-tk-positive T-cells can then be labeled and tracked in vivo using a radiolabeled substrate like [¹³¹I]FIAU or [¹²⁴I]FIAU. bmj.comnih.gov The HSV-TK enzyme within the T-cells traps the radiotracer, allowing their location and accumulation to be visualized with SPECT or PET. nih.gov

Preclinical studies have demonstrated the feasibility of this approach. Tumor-reactive T-cells engineered to express HSV-TK were labeled with [¹³¹I]FIAU and their ability to target tumors was visualized. nih.gov A critical consideration for this application is the potential for radiotoxicity to the radiosensitive lymphocytes. nih.gov Dosimetry studies have been conducted to determine the absorbed radiation dose to the cell nucleus from the intracellularly trapped [¹³¹I]FIAU. nih.gov These studies established that at certain tracer levels, the T-cells could be effectively labeled for imaging without compromising their immune functionality, such as their cytotoxic activity against target tumor cells. nih.gov This noninvasive tracking provides vital information on whether the administered T-cells are reaching their intended target, which is crucial for understanding treatment efficacy and failure. bmj.com

Structure Activity Relationship Studies and Analog Evaluation

Impact of Fluorine Substitution at the 2'-Position on Biological Activity and Metabolic Stability

The strategic substitution of a fluorine atom at the 2'-position of the arabinofuranosyl sugar ring is a critical modification in the design of potent nucleoside analogs. This single atomic substitution significantly enhances both the biological activity and the metabolic stability of the parent compound.

The introduction of fluorine, a highly electronegative atom, at the 2'-"up" (arabino) position alters the electronic properties and the conformation of the sugar ring. nih.govnih.gov This modification can lead to a more favorable binding affinity with target viral enzymes. nih.govnih.gov Furthermore, the 2'-fluoro substituent provides a marked increase in the stability of the glycosidic bond, which connects the sugar to the iodouracil (B1258811) base. nih.gov This bond is often susceptible to cleavage by acid-catalyzed hydrolysis or enzymatic degradation by nucleoside phosphorylases. By strengthening this linkage, the 2'-fluoro substitution prolongs the compound's metabolic half-life, allowing for sustained antiviral pressure. nih.govnih.gov

Research has demonstrated that 2'-fluoro nucleosides are significantly more stable against degradation by nucleases compared to their non-fluorinated counterparts. nih.gov For example, the carbocyclic analog of 2'-fluoro-1-beta-D-arabinofuranosyl-5-iodouracil (C-FIAU) has demonstrated notable in vitro activity against Herpes Simplex Virus type 1 (HSV-1), with an ID50 value of 11 µg/mL. scispace.com This stability is crucial for ensuring that the analog persists in its active form long enough to be phosphorylated and to exert its inhibitory effect on viral replication.

| Feature | Impact of 2'-Fluorine Substitution | Scientific Rationale |

| Biological Activity | Often enhanced antiviral potency. | Alters sugar conformation and electronic properties, potentially improving interaction with viral enzymes like DNA polymerase. nih.govnih.gov |

| Metabolic Stability | Increased resistance to degradation. | Strengthens the N-glycosidic bond against both enzymatic (e.g., nucleases) and acid-catalyzed cleavage. nih.govnih.gov |

| Enzymatic Resistance | Stable against degradation by nucleases. | The C-F bond is sterically and electronically dissimilar to the C-OH bond, preventing recognition by degradative enzymes. nih.gov |

Comparative Analysis of Antiviral and Cellular Activities with Related Nucleoside Analogs

The antiviral spectrum and cellular effects of 1-beta-D-arabinofuranosyl-5-iodouracil (ara-IU) are best understood when compared to structurally related nucleoside analogs. These comparisons reveal how subtle changes to the nucleobase or sugar moiety can dramatically alter potency and selectivity.

Comparison with 5-iodo-2'-deoxyuridine (Idoxuridine, IUDR): IUDR, which has a deoxyribose sugar instead of an arabinose sugar, is a well-known antiviral agent. In comparative studies against herpes virus, 1-β-D-arabinofuranosyl-5-iodocytosine (ara-IC) was found to be as inhibitory as IUDR. nih.gov However, against an IUDR-resistant strain of herpes virus, both ara-IC and its deoxycytidine counterpart were more active than either IUDR or ara-IU, suggesting that the arabinosyl configuration can be advantageous in overcoming certain resistance mechanisms. nih.gov For vaccinia and pseudorabies viruses, IUDR was generally more active than the arabinosyl analogs. nih.gov

Comparison with 1-beta-D-arabinofuranosyl-5-iodocytosine (FIAC): The primary difference here is the nucleobase (cytosine vs. uracil). The cytosine analog (ara-IC) and its 2'-fluoro derivative (FIAC) often exhibit different biological profiles. In vivo studies in mice infected with herpes simplex virus type 2 (HSV-2) established a clear order of potency among the 2'-fluoro derivatives. The thymine (B56734) analog (FMAU) was significantly more potent than both FIAC and FIAU (the 2'-fluoro version of ara-IU), which had roughly equivalent activities. nih.govresearchgate.net This indicates that the 5-methyl group of thymine contributes significantly to antiviral efficacy in this model.

Comparison with 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil (L-FMAU): L-FMAU introduces two key changes: a methyl group at the 5-position of the uracil (B121893) base (making it a thymine analog) and the use of the L-enantiomer instead of the natural D-enantiomer. L-FMAU demonstrates a distinct and potent antiviral profile, with strong activity against Hepatitis B Virus (HBV) (50% effective concentration of 0.1 µM) and Epstein-Barr Virus (EBV). nih.gov Notably, it is inactive against herpes simplex viruses and HIV. nih.gov This highlights the principle that L-nucleosides can possess unique and potent antiviral activities, often accompanied by a different toxicity profile compared to their D-isomer counterparts. nih.govnih.gov

| Analog | Key Structural Difference from ara-IU | Comparative Antiviral Activity | Reference(s) |

| 5-iodo-2'-deoxyuridine (IUDR) | Deoxyribose sugar instead of arabinose. | Generally more active against vaccinia and pseudorabies viruses. Less active than arabinosyl analogs against some IUDR-resistant herpes strains. | nih.gov |

| 1-beta-D-arabinofuranosyl-5-iodocytosine (ara-IC / FIAC) | Cytosine base instead of uracil. | The 2'-fluoro version (FIAC) has comparable in vivo anti-HSV-2 activity to FIAU, but both are much less potent than FMAU. | nih.govresearchgate.net |

| 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil (L-FMAU) | 5-methyl group on base; L-sugar enantiomer; 2'-fluoro group. | Potent activity against HBV and EBV; inactive against HSV and HIV. | nih.gov |

Biochemical Characterization of Analog Interactions with Key Enzymes

The biological activity of 1-beta-D-arabinofuranosyl-5-iodouracil and its analogs is contingent upon a two-step intracellular process: activation by nucleoside kinases and subsequent interaction with DNA polymerases.

Activation by Nucleoside Kinases: For a nucleoside analog to become active, it must first be phosphorylated by host cell or viral kinases to its 5'-monophosphate, diphosphate (B83284), and finally, its active 5'-triphosphate form. The initial phosphorylation is often the rate-limiting step and a key determinant of selectivity. Enzymes such as viral thymidine (B127349) kinase (TK) or cellular deoxycytidine kinase (dCK) are often responsible for this first phosphorylation step. wikipedia.org For instance, herpesvirus TK is known to phosphorylate pyrimidine (B1678525) analogs like 1-beta-D-arabinofuranosylthymine (araT), which is structurally similar to ara-IU. scispace.com The efficiency of this phosphorylation can vary significantly between different kinases (e.g., cytosolic TK1 vs. mitochondrial TK2), which can influence both efficacy and toxicity. researchgate.net Human TK1, for example, has a narrow substrate specificity but is known to phosphorylate analogs with substitutions at the 5-position of the pyrimidine ring. nih.gov

Interaction with DNA Polymerases: The active 5'-triphosphate form of the analog (e.g., ara-IUTP or FIAUTP) acts as the ultimate effector molecule. It mimics the natural deoxynucleoside triphosphate (dNTP) substrate—in this case, deoxythymidine triphosphate (dTTP)—and competes with it for the active site of DNA polymerases.

Studies on the 2'-fluoro analog, fialuridine (B1672660) (FIAU), have provided detailed insights into this interaction. FIAU-triphosphate (FIAUTP) was found to be a potent competitive inhibitor of all five major mammalian DNA polymerases: α, β, γ, δ, and ε. nih.govnih.gov The inhibition is particularly strong against DNA polymerase gamma (pol-γ), the enzyme responsible for replicating mitochondrial DNA. The inhibition constant (Ki) for FIAUTP with DNA pol-γ was determined to be 0.04 µM, indicating a very high affinity. nih.gov In addition to competitive inhibition, the monophosphate form of the analog (FIAUMP) can be incorporated into the growing DNA chain, where it can act as a chain terminator, halting further DNA synthesis. nih.gov This dual mechanism of competitive inhibition and chain termination is the biochemical basis for the antiviral and cytotoxic effects of this class of compounds.

| Enzyme | Role | Interaction with Arabinofuranosyl-5-iodouracil Analogs |

| Nucleoside Kinases (e.g., TK, dCK) | Activation | Catalyze the initial phosphorylation of the analog to its monophosphate form, a required step for bioactivity. scispace.comwikipedia.org |

| DNA Polymerases (Viral and Cellular) | Inhibition / Chain Termination | The active triphosphate analog (e.g., FIAUTP) competitively inhibits the polymerase and can be incorporated into DNA, leading to chain termination. nih.govnih.gov |

Stereochemical Considerations in Nucleoside Analog Design and Biological Efficacy

D- versus L-Configuration: Naturally occurring sugars are in the D-configuration. For many years, it was assumed that only D-nucleosides would be biologically active. However, research has shown that L-nucleosides can exhibit potent, and sometimes superior, biological activity. nih.gov L-analogs are often poor substrates for cellular enzymes, which can lead to reduced host cell toxicity. nih.gov For example, the L-nucleoside Lamivudine (3TC) is significantly more active against HIV and HBV and is less toxic than its D-enantiomer. nih.gov This demonstrates that reversing the chirality of the entire sugar moiety is a powerful strategy for modulating the therapeutic index.

Anomeric Configuration (α vs. β): The bond connecting the nucleobase to the sugar is known as the glycosidic bond. In all naturally occurring nucleosides used for DNA and RNA synthesis, this bond is in the β-configuration, where the base is on the same side of the sugar ring as the C5' hydroxymethyl group. nih.gov Enzymes like DNA polymerases have evolved to specifically recognize this β-configuration. Consequently, the corresponding α-anomers are typically not substrates for these polymerases and are biologically inactive as antiviral agents. nih.gov However, α-anomers often exhibit greater stability against enzymatic degradation by nucleoside phosphorylases. nih.gov

Sugar Moiety and Pucker Conformation: The identity of the sugar itself (e.g., arabinose vs. ribose) defines a key stereochemical center. In arabinofuranosyl nucleosides, the 2'-hydroxyl group is in the "up" or trans position relative to the 3'-hydroxyl group. This specific configuration influences the preferred conformation, or "pucker," of the five-membered sugar ring. nih.gov The sugar ring is not flat and dynamically exists in different puckered conformations, typically described as North (C3'-endo) or South (C2'-endo). This puckering affects the relative orientation of the base and phosphate (B84403) groups. nih.gov The ability of an analog to adopt a specific sugar pucker can be critical for its interaction with an enzyme's active site and can even influence mechanisms of drug resistance. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 1 Beta D Arabinofuranosyl 5 Iodouracil

Development of Novel 1-beta-D-Arabinofuranosyl-5-iodouracil Derivatives for Enhanced Specificity or Applications